molecular formula C33H39INP B14235150 {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide CAS No. 249514-82-7

{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide

Cat. No.: B14235150
CAS No.: 249514-82-7
M. Wt: 607.5 g/mol
InChI Key: QCVJGSHFUPNITF-UHFFFAOYSA-M
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Description

{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide is a quaternary phosphonium salt. This compound is known for its unique structural properties, which make it valuable in various chemical and biological applications. It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups, and an iodide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with {[4-(Dibutylamino)phenyl]methyl} iodide. The reaction is carried out in an inert atmosphere, often using solvents like chloroform or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can participate in nucleophilic substitution reactions, while the iodide ion can act as a leaving group. This dual functionality makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide is unique due to the presence of the dibutylamino group, which imparts specific electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its simpler counterparts .

Properties

CAS No.

249514-82-7

Molecular Formula

C33H39INP

Molecular Weight

607.5 g/mol

IUPAC Name

[4-(dibutylamino)phenyl]methyl-triphenylphosphanium;iodide

InChI

InChI=1S/C33H39NP.HI/c1-3-5-26-34(27-6-4-2)30-24-22-29(23-25-30)28-35(31-16-10-7-11-17-31,32-18-12-8-13-19-32)33-20-14-9-15-21-33;/h7-25H,3-6,26-28H2,1-2H3;1H/q+1;/p-1

InChI Key

QCVJGSHFUPNITF-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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